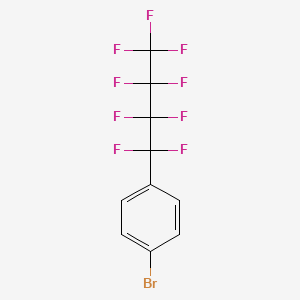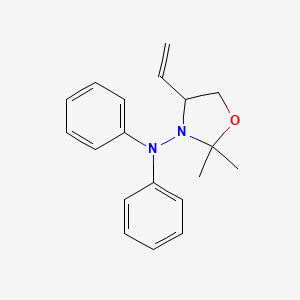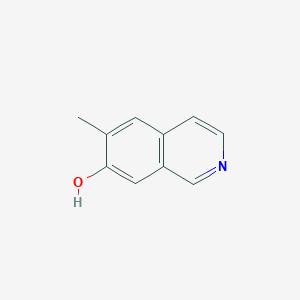
Dimethyl 3-methylpent-2-en-1-yl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 3-methylpent-2-en-1-yl phosphate is an organophosphate compound characterized by its unique structure, which includes a phosphate group attached to a dimethylated pentenyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 3-methylpent-2-en-1-yl phosphate typically involves the phosphorylation of 3-methylpent-2-en-1-ol. This can be achieved using reagents such as phosphorus oxychloride or phosphorus trichloride in the presence of a base like pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl 3-methylpent-2-en-1-yl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphite or hypophosphite derivatives.
Substitution: Nucleophilic substitution reactions can replace the dimethyl groups with other functional groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or platinum.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce a variety of phosphates with different functional groups.
Applications De Recherche Scientifique
Dimethyl 3-methylpent-2-en-1-yl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphate esters.
Biology: The compound can be used to study enzyme-catalyzed phosphorylation reactions and their mechanisms.
Medicine: Research into its potential as a prodrug for delivering phosphate groups in therapeutic applications is ongoing.
Industry: It is utilized in the development of flame retardants and plasticizers due to its stability and reactivity.
Mécanisme D'action
The mechanism by which dimethyl 3-methylpent-2-en-1-yl phosphate exerts its effects involves the interaction of its phosphate group with various molecular targets. In biological systems, it can act as a substrate for enzymes such as kinases, which transfer the phosphate group to other molecules, thereby modulating their activity. The pathways involved include phosphorylation cascades that regulate cellular processes such as metabolism, signal transduction, and gene expression.
Comparaison Avec Des Composés Similaires
- Dimethyl phosphate
- 3-methylpent-2-en-1-yl phosphate
- Trimethyl phosphate
Comparison: Dimethyl 3-methylpent-2-en-1-yl phosphate is unique due to the presence of both dimethyl and pentenyl groups, which confer distinct chemical and physical properties Compared to dimethyl phosphate, it has a more complex structure that can participate in a wider range of chemical reactions
Propriétés
Numéro CAS |
821006-40-0 |
|---|---|
Formule moléculaire |
C8H17O4P |
Poids moléculaire |
208.19 g/mol |
Nom IUPAC |
dimethyl 3-methylpent-2-enyl phosphate |
InChI |
InChI=1S/C8H17O4P/c1-5-8(2)6-7-12-13(9,10-3)11-4/h6H,5,7H2,1-4H3 |
Clé InChI |
AJTLTFHBLJGJLA-UHFFFAOYSA-N |
SMILES canonique |
CCC(=CCOP(=O)(OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-Methyl-1H-indol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12518534.png)
![Acetonitrile,(tricyclo[2.2.1.02,6]hept-3-ylsulfonyl)-](/img/structure/B12518536.png)
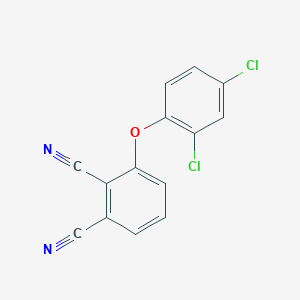
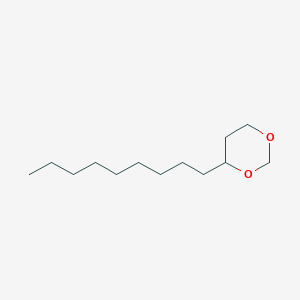
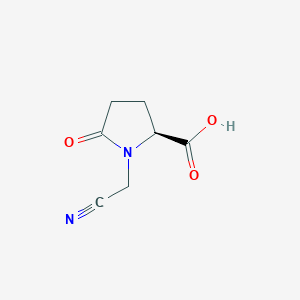

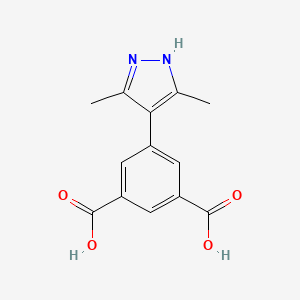
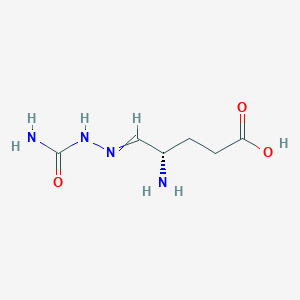
![2-Propanone, 1-(2R)-1,5-dioxaspiro[5.5]undec-2-yl-](/img/structure/B12518589.png)
